Disperse black 9
Overview
Description
Disperse Black 9 is a monoazo color used in the formulation of semi-permanent hair dyes and hair coloring rinses . It imparts color to hair, with the exact color obtained depending on the other ingredients used in the preparation and the starting color of the hair .
Synthesis Analysis
Disperse Black 9 can be synthesized through diazotization of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide followed by coupling with 4-nitrobenzenediazonium chloride.Molecular Structure Analysis
The Disperse black 9 molecule contains a total of 43 bond(s). There are 23 non-H bond(s), 13 multiple bond(s), 7 rotatable bond(s), 1 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 primary amine(s) (aromatic), 1 tertiary amine(s) (aromatic), 1 N azo-derivative(s), 2 hydroxyl group(s), and 2 primary alcohol(s) .Physical And Chemical Properties Analysis
Disperse black 9 is a black powder with a molecular weight of 339.3 g/mol. It has a melting point of 225-230°C and a boiling point of 537.2°C at 760 mmHg. It is slightly soluble in water (0.53 g/L at 25°C) but highly soluble in polar organic solvents such as acetone, ethanol, and chloroform.Scientific Research Applications
Decolorization and Wastewater Treatment : Disperse Black 9, like other disperse dyes, is challenging to remove from wastewater due to its complex chemical structure. Research has shown the potential of Trichosanthes diocia peroxidase, in conjunction with redox mediators, to effectively decolorize Disperse Black 9 in wastewater, highlighting its application in environmental remediation and wastewater treatment (Jamal, Pandey, & Qidwai, 2010).
Safety in Cosmetics : Disperse Black 9 is used in hair dyes at concentrations up to 0.4%. Studies assessing its safety profile have found it to be non-toxic, non-irritating, and non-carcinogenic at these levels, making it a safe ingredient in cosmetic products (Liebert, 1986).
Photophysical and Biological Properties : The structural characterizations of Disperse Black 9 and its derivatives reveal applications in the field of photoluminescence. Derivatives of Disperse Black 9 show potential for applications in imaging and sensing, owing to their emission spectra properties. Additionally, the anticancer activity of its metal complexes has been investigated, indicating potential medical applications (Tümer et al., 2018).
Environmental Monitoring : The dye's presence in water bodies, often due to industrial effluents, requires monitoring due to its potential environmental and health impacts. Advanced methods like high-performance liquid chromatography have been developed for detecting Disperse Black 9 in water samples, suggesting its role in environmental monitoring and pollution control (Carneiro, Umbuzeiro, Oliveira, & Zanoni, 2010).
Inkjet Printing Technology : The dye is also used in inkjet printing technology. Studies have explored the technological parameters affecting the disperse dye flow in electric fields, aiming to improve print quality in various materials using inkjet technology (Verdiyev, Nabiev, & Kamnev, 2012).
Toxicological Studies : Research on the toxic effects of disperse dyes, including Disperse Black 9, on systemic enzymes in organisms like Drosophila melanogaster, is crucial for understanding the environmental and health risks associated with these dyes (Rahimi, Singh, & Gupta, 2020).
Safety And Hazards
Disperse Black 9 was found to be slightly toxic to practically nontoxic when administered orally and practically nontoxic when administered intraperitoneally. It was nonirritating to the eyes and skin and was not sensitizing. A 3% suspension of the dye produced no irritation or sensitization in human subjects .
properties
IUPAC Name |
2-[4-[(4-aminophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c17-13-1-3-14(4-2-13)18-19-15-5-7-16(8-6-15)20(9-11-21)10-12-22/h1-8,21-22H,9-12,17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZKTVPCPQIEVQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N=NC2=CC=C(C=C2)N(CCO)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7066645 | |
Record name | Ethanol, 2,2'-[[4-[(4-aminophenyl)azo]phenyl]imino]bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7066645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Disperse black 9 | |
CAS RN |
20721-50-0, 12222-69-4 | |
Record name | Disperse Black 9 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20721-50-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2'-((4-((4-Aminophenyl)azo)phenyl)imino)bisethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020721500 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanol, 2,2'-[[4-[2-(4-aminophenyl)diazenyl]phenyl]imino]bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanol, 2,2'-[[4-[(4-aminophenyl)azo]phenyl]imino]bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7066645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-[[4-[(4-aminophenyl)azo]phenyl]imino]bisethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.973 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,2'-[4-(4-aminophenylazo)phenylimino]diethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DISPERSE BLACK 9 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7GKC99M24T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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